6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent . The reaction conditions, such as temperature and time, are optimized to achieve the desired yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles to laboratory-scale methods, with adjustments for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or other proteins, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine: Another heterocyclic compound with similar structural features.
Indole derivatives: Compounds with a similar heterocyclic structure that exhibit various biological activities.
Uniqueness
6-Amino-2,3-dihydro-1-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-pyrimidinone is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications in multiple research fields highlight its versatility and importance.
Properties
IUPAC Name |
6-amino-1-(oxolan-2-ylmethyl)-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c10-7-4-8(13)11-9(15)12(7)5-6-2-1-3-14-6/h4,6H,1-3,5,10H2,(H,11,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEPSVQJSNQNNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=CC(=O)NC2=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.